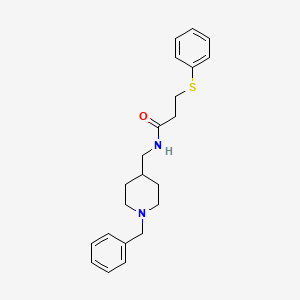

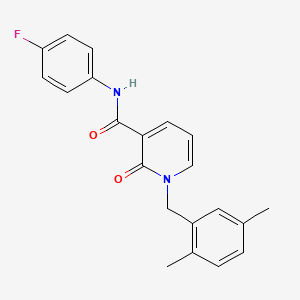

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide” is a chemical compound with the molecular formula C22H28N2OS . It is also known by other names such as Propanamide, N-Phenyl-N- (1-benzyl-4-piperidinyl)-; Fentanyl methyl analog; Desmethylfentanyl; Benzylfentanyl; N-Benzylfentanyl .

Synthesis Analysis

The synthesis of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide” has been reported in the literature . For instance, the synthesis of the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was achieved by adding a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol to a solution of acetylhydrazide in ethanol .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to crystallize with four crystallographically unique molecules in the asymmetric unit .

Scientific Research Applications

Anticonvulsant Activity

Research into hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, including analogs closely related to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, has shown promising anticonvulsant properties. These compounds, synthesized to include fragments of clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, demonstrated broad spectra of anticonvulsant activity across several preclinical seizure models in mice. One compound, in particular, exhibited favorable anticonvulsant properties and a safety profile comparable or superior to model antiepileptic drugs (Kamiński et al., 2016).

Synthesis Techniques

The efficient synthesis of various benzonitriles, using N-Cyano-N-phenyl-p-methylbenzenesulfonamide as a cyanation reagent, presents a methodology potentially applicable to the synthesis of N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide and its analogs. This technique allows for the cyanation of (hetero)aryl bromides in good to excellent yields, showing the versatility and potential for creating pharmaceutically relevant intermediates (Anbarasan et al., 2011).

Tissue Distribution Studies

In a study investigating the distribution of tropicamide, a compound with structural similarities to N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide, in warm-blooded animals, it was found that after intragastric administration, the maximum amount of the compound was present in the stomach tissues. This kind of distribution study is crucial for understanding the pharmacokinetics of similar compounds in biological systems (Shormanov et al., 2016).

Molecular Docking and Inhibition Studies

Compounds combining benzisothiazole and 4-thiazolidinone frameworks have been evaluated for their potential to inhibit matrix metalloproteinases (MMPs), which are involved in inflammatory and oxidative processes. Such studies highlight the importance of molecular docking to understand the interaction between potential pharmaceutical compounds and their targets, thereby aiding in the design of more effective therapeutic agents (Incerti et al., 2018).

Antimicrotubule Agents

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, showcasing the potential of such compounds as antimicrotubule agents. This research demonstrates the scaffold's accessibility for compounds inhibiting tubulin polymerization and tumor cell growth, which could be relevant for the development of new cancer therapies (Stefely et al., 2010).

properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS/c25-22(13-16-26-21-9-5-2-6-10-21)23-17-19-11-14-24(15-12-19)18-20-7-3-1-4-8-20/h1-10,19H,11-18H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGWHDNPNPLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)

![1,7-dimethyl-8-(1-phenylethyl)-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2512757.png)

![N-(2-ethoxyphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2512760.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2512771.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2512772.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2512774.png)

![2,2-difluoro-N-(2-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2512777.png)